Cas no 2034575-38-5 (5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine)

5-Chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at the 5-position and a naphthalene-1-carbonyl-pyrrolidin-3-yloxy moiety at the 2-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The naphthalene ring enhances lipophilicity, potentially improving membrane permeability, while the pyrrolidine linker offers conformational flexibility. The chloro-pyrimidine motif is often exploited in medicinal chemistry for its bioisosteric potential. This compound is particularly suited for applications requiring selective modulation of biological targets, such as kinase inhibitors or receptor antagonists. Its synthetic versatility allows for further functionalization, enabling tailored derivatization for structure-activity relationship studies.
5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine structure
2034575-38-5 structure
Product Name:5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
CAS No:2034575-38-5
MF:C19H16ClN3O2
MW:353.802243232727
CID:5337433
Update Time:2025-05-19

5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine Chemical and Physical Properties

Names and Identifiers

    • (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone
    • [3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-naphthalen-1-ylmethanone
    • 5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
    • Inchi: 1S/C19H16ClN3O2/c20-14-10-21-19(22-11-14)25-15-8-9-23(12-15)18(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10-11,15H,8-9,12H2
    • InChI Key: TYDYRXFTRHDMQM-UHFFFAOYSA-N
    • SMILES: ClC1C=NC(=NC=1)OC1CN(C(C2=CC=CC3C=CC=CC2=3)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 470
  • XLogP3: 3.7
  • Topological Polar Surface Area: 55.3

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Additional information on 5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Introduction to 5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS No. 2034575-38-5)

5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine, identified by its CAS number 2034575-38-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a pyrimidine core, which is a fundamental structural motif in many bioactive agents. The presence of a chloro substituent and an oxygenated naphthalene derivative further enhances its potential as a pharmacophore, making it a subject of extensive research for its therapeutic applications.

The molecular structure of 5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine encompasses several key functional groups that contribute to its unique chemical properties and biological activity. The pyrimidine ring, a heterocyclic aromatic compound, is known for its role in nucleic acid bases and has been widely utilized in the development of antiviral, anticancer, and antimicrobial agents. The chloro group at the 5-position introduces electrophilicity, facilitating further functionalization and interaction with biological targets. Additionally, the oxygenated naphthalene moiety at the 2-position provides steric and electronic modulation, which can influence the compound's binding affinity and selectivity.

In recent years, there has been a surge in research focused on developing novel pyrimidine derivatives as potential therapeutic agents. The structural features of 5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine make it an attractive candidate for such studies. Specifically, the combination of the pyrimidine core with the naphthalene derivative suggests potential applications in modulating enzyme activity and interacting with biological pathways involved in diseases such as cancer and inflammation.

One of the most compelling aspects of this compound is its potential as an intermediate in drug synthesis. The presence of both the chloro group and the oxygenated naphthalene ring allows for diverse chemical transformations, enabling researchers to explore various synthetic pathways. These transformations can lead to the development of novel analogs with enhanced pharmacological properties. For instance, modifications at the pyrrolidinyl moiety could alter binding interactions with target proteins, while changes at the naphthalene ring might influence metabolic stability and bioavailability.

The pharmaceutical industry has shown particular interest in compounds that exhibit dual-targeting capabilities, where a single molecule interacts with multiple biological pathways simultaneously. 5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine holds promise in this regard due to its complex structure, which may allow it to engage with multiple receptors or enzymes involved in disease progression. This multifunctionality could lead to synergistic effects, potentially improving therapeutic outcomes compared to single-target agents.

Recent studies have begun to explore the biological activity of 5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine using both computational modeling and experimental approaches. Computational studies have suggested that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer signaling pathways. Experimental validation through cell-based assays and animal models is currently underway to confirm these predictions and further elucidate its mechanism of action.

The synthesis of 5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include nucleophilic substitution reactions, condensation reactions, and protection-deprotection strategies to handle reactive functional groups effectively. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up for preclinical studies and eventual clinical trials.

In conclusion, 5-chloro-2-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS No. 2034575-38-5) represents a promising candidate for further exploration in drug discovery and development. Its unique structural features offer potential advantages in terms of biological activity, synthetic flexibility, and therapeutic applications. As research continues to uncover new insights into its properties and mechanisms, this compound may play a significant role in addressing unmet medical needs across various therapeutic areas.

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